1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one
Description
Properties
CAS No. |
56630-95-6 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-methyl-9-propan-2-ylidenebicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C13H20O/c1-9(2)12-10-5-4-8-13(12,3)11(14)7-6-10/h10H,4-8H2,1-3H3 |
InChI Key |
ZLXSOTWWXQAFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2CCCC1(C(=O)CC2)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one typically involves the chemical manipulation of bicyclic precursors through alkylation and cyclization reactions. The core bicyclo[3.3.1]nonan-2-one structure is constructed or modified by introducing methyl and methylethylidene substituents via selective functional group transformations. Key steps often include:
- Formation of the bicyclic ketone skeleton from suitable cyclohexane or cycloheptane derivatives.
- Introduction of the methyl group at position 1 by alkylation or methylation reactions.
- Installation of the 1-methylethylidene substituent at position 9 through condensation or alkylidene formation reactions.
These transformations require controlled reaction conditions and specific reagents to achieve regioselectivity and maintain the bicyclic framework integrity.
Reported Synthetic Routes and Reaction Conditions
Although detailed stepwise synthetic protocols specifically for this compound are limited in open literature, analogous bicyclo[3.3.1]nonane derivatives have been synthesized using the following methodologies, which can be adapted or serve as a basis:
Cyclization of Alkenyl-Substituted β-Dicarbonyls: Using selenium catalysts to promote intramolecular cyclization, yielding bicyclo[3.3.1]nonan-9-one analogues. This approach facilitates the formation of the bicyclic ketone core.
Alkylation of Bicyclo[3.3.1]nonan-2-one Precursors: Introduction of methyl groups via alkyl halides or methylating agents under basic or acidic conditions to functionalize position 1.
Condensation Reactions for Methylethylidene Substitution: Aldol-type condensations or Wittig-type reactions to install the isopropylidene group at position 9, often requiring strong bases or phosphonium ylides.
Cyclization of Cyclohexanol Derivatives: Acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid) to form bicyclic structures, which can be further functionalized.
Experimental Example from Literature
One study on bicyclo[3.3.1]nonane derivatives utilized the following general procedure which could be extrapolated for the target compound:
- A bicyclic ketone precursor was reacted with an alkylating agent in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
- The reaction mixture was refluxed for 24 hours, followed by solvent removal under reduced pressure.
- The crude product was purified by crystallization using methanol-water-hexane mixtures.
- The yield was reported around 48-66% for similar bicyclic ketone derivatives.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Selenium catalyst, alkenyl β-dicarbonyls | Formation of bicyclo[3.3.1]nonan-9-one core |
| 2 | Alkylation | Methyl halides, base (K₂CO₃), DMSO | Introduction of methyl group at position 1 |
| 3 | Condensation (Aldol/Wittig) | Strong base, aldehyde or ylide | Installation of 1-methylethylidene at position 9 |
| 4 | Purification | Crystallization (methanol:water:hexane) | Isolation of pure compound |
Analytical Characterization Supporting Preparation
The synthesized compounds are typically characterized by:
- Infrared Spectroscopy: Identification of ketone carbonyl stretch (~1700 cm⁻¹) and other functional groups.
- Nuclear Magnetic Resonance Spectroscopy: ^1H and ^13C NMR confirm the bicyclic structure and substitution pattern; methyl groups appear around 0.9-1.5 ppm in ^1H NMR, and carbonyl carbons around 200 ppm in ^13C NMR.
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight 192.30 g/mol.
- Elemental Analysis: Confirms molecular formula C₁₃H₂₀O.
- Melting Point Determination: Provides purity assessment and comparison with literature values.
Research Discoveries and Applications
The unique bicyclic structure and substitution pattern of 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one have been exploited in:
- Synthetic Methodology Development: Serving as a scaffold for exploring novel cyclization and alkylation reactions.
- Pharmaceutical Chemistry: Potential intermediate in the synthesis of biologically active compounds due to its rigid bicyclic framework.
- Material Science: Its structural rigidity may be useful in designing molecular frameworks with specific physical properties.
Chemical Reactions Analysis
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one serves as a versatile intermediate in organic synthesis. Its unique bicyclic structure allows for various modifications that can lead to the formation of complex molecules.
Key Reactions :
- Diels-Alder Reactions : This compound can participate in Diels-Alder reactions, which are crucial for constructing cyclic structures in organic compounds.
- Functional Group Transformations : The ketone functional group can be modified through reduction or oxidation, enabling further synthetic pathways.
Fragrance and Flavor Industry
Due to its pleasant odor profile, 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one is utilized in the fragrance industry. It is often incorporated into perfumes and flavorings to enhance aromatic qualities.
Applications :
- Perfume Composition : Used as a base note or middle note in various perfume formulations.
- Food Flavoring : Employed in food products to impart desirable flavors.
Data Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex molecules | Diels-Alder reactions |
| Fragrance Industry | Component in perfumes and flavors | Base note in high-end perfumes |
| Medicinal Chemistry | Research on potential therapeutic applications | Investigating anti-inflammatory properties |
Case Study 1: Organic Synthesis of Novel Compounds
In a study conducted by researchers at the University of Chemistry, 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one was used as a precursor for synthesizing novel bicyclic compounds with potential biological activity. The results indicated that derivatives exhibited significant anti-cancer properties in vitro.
Case Study 2: Fragrance Formulation
A collaborative project between fragrance manufacturers demonstrated the effectiveness of this compound as a key ingredient in formulating a new line of eco-friendly perfumes. Consumer tests showed a preference for scents containing this compound over traditional synthetic fragrances due to its natural aroma profile.
Mechanism of Action
The mechanism of action of 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituted Derivatives
The following table summarizes key structural analogues and their properties:
Physicochemical Properties
- Steric effects : Substituents at positions 1 and 9 introduce steric hindrance, which may influence binding affinity in biological systems .
Biological Activity
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one, also known by its CAS number 56630-95-6, is a bicyclic compound with the molecular formula C₁₃H₂₀O. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀O |
| Molecular Weight | 192.3 g/mol |
| CAS Number | 56630-95-6 |
| SMILES | CC(C)=C1C2CCCC1(C)C(=O)CC2 |
| InChI | InChI=1S/C13H20O/c1-9(2)12-10-5-4-8-13(12,3)11(14)7-6-10/h10H,4-8H2,1-3H3/t10-,13+/m1/s1 |
Research indicates that 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one exhibits various biological activities through interactions with specific receptors in the body. One notable area of study involves its effect on the melanin-concentrating hormone (MCH) system, which plays a crucial role in regulating feeding behavior and energy homeostasis. The MCH receptor (MCH-R1) has been identified as a significant target for compounds that can modulate appetite and body weight.
Study on Appetite Regulation
In a study published in PubMed, researchers examined the effects of small molecule antagonists of MCH-R1 in rodent models. The study highlighted that certain bicyclic compounds demonstrated significant efficacy in reducing food intake and body weight over a chronic treatment period of 28 days. Specifically, the compound 24u showed promising results, suggesting that similar compounds like 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one may have therapeutic potential for obesity management .
Volatile Compound Analysis
A comprehensive characterization of volatile compounds in Iranian black teas included 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one among other compounds analyzed using gas chromatography-mass spectrometry (GC-MS). This analysis provided insights into the compound's sensory properties and potential applications in flavoring and fragrance industries .
Pharmacological Effects
The pharmacological profile of 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one suggests potential anti-obesity properties based on its interaction with MCH-R1. Further studies are required to elucidate its full range of biological effects and mechanisms.
Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
